What is N-CBZ-MET-GLY ETHYL ESTER?
What is N-CBZ-MET-GLY ETHYL ESTER?
Title: N-CBZ-MET-GLY ETHYL ESTER (Z-Met-Gly-OEt): A Comprehensive Technical Guide for Peptide Synthesis and Enzymatic Profiling
Executive Summary
N-CBZ-MET-GLY ETHYL ESTER (commonly abbreviated as Z-Met-Gly-OEt) is a synthetic dipeptide derivative with the CAS number 27482-82-2[1]. As a Senior Application Scientist specializing in peptide chemistry, I consider this molecule far more than a simple intermediate; it is a meticulously designed benchmark substrate. Its unique combination of protecting groups and amino acid residues makes it an indispensable tool for validating novel amide coupling reagents, optimizing catalytic deprotection methodologies, and profiling the specificity of novel proteases.
Chemical Architecture & Rationale: The "Why" Behind the Structure
In drug development and peptide synthesis, every structural element of a model compound must serve a diagnostic purpose. Z-Met-Gly-OEt is engineered with four distinct functional domains:
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Z (Benzyloxycarbonyl) N-Terminal Protection: This carbamate protecting group prevents unwanted N-terminal acylation during synthesis. Crucially, it provides a strong UV chromophore for HPLC monitoring and classically requires reductive hydrogenolysis for removal.
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Methionine (Met) Residue: The inclusion of Methionine is the core diagnostic feature of this molecule. The thioether side chain (-CH₂-CH₂-S-CH₃) is a notorious catalyst poison that strongly coordinates to transition metals like palladium. Therefore, successfully removing the Z-group from Z-Met-Gly-OEt without poisoning the catalyst is the ultimate proof-of-concept for new hydrogenation protocols[2].
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Glycine (Gly) Residue: As an achiral and sterically unhindered amino acid, Glycine isolates the synthetic challenge to the Methionine residue. It eliminates the risk of C-terminal epimerization (racemization) during coupling, ensuring that any loss of optical purity is solely attributable to the activation of the Met residue.
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Ethyl Ester (OEt) C-Terminal Protection: The ethyl ester prevents C-terminal polymerization and significantly enhances the dipeptide's solubility in organic solvents (e.g., DMF, DCM), facilitating homogeneous solution-phase kinetics.
Physicochemical Profile
To ensure reproducibility in the laboratory, it is critical to verify the physical properties of the synthesized or purchased substrate.
| Property | Value |
| Chemical Name | Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate[1] |
| Common Name | Z-Met-Gly-OEt[1] |
| CAS Number | 27482-82-2[1] |
| Molecular Formula | C₁₇H₂₄N₂O₅S[1] |
| Molecular Weight | 368.45 g/mol [1] |
| Melting Point | 94 - 97 °C[3] |
| Optical Rotation [α]D | -30.2° (c=1.5, MeOH) or -19.2° (c=1.2, EtOH)[3] |
Application 1: Validating Amide Coupling Reagents
Because Methionine is prone to oxidation and racemization, Z-Met-Gly-OEt is frequently synthesized to evaluate the mildness and efficiency of novel coupling reagents. For instance, 3 has been validated using this exact dipeptide, achieving a 90% yield with excellent optical purity[3].
Protocol 1: Solution-Phase Synthesis of Z-Met-Gly-OEt via BDP Coupling
Objective: Form the peptide bond between Z-Met-OH and H-Gly-OEt without oxidizing the thioether or epimerizing the alpha-carbon.
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Preparation: Dissolve 1.0 equivalent of Z-Met-OH and 1.0 equivalent of H-Gly-OEt·HCl in anhydrous Dimethylformamide (DMF) under an inert nitrogen atmosphere.
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Base Addition: Add 2.1 equivalents of triethylamine (TEA) dropwise at 0 °C to neutralize the hydrochloride salt and activate the carboxylate.
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Activation: Add 1.0 equivalent of Benzotriazol-1-yl Diethyl Phosphate (BDP) to the mixture[3].
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Reaction: Stir the mixture at room temperature for 1 to 4 hours. The BDP reagent efficiently forms the active benzotriazole ester in situ.
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Workup: Dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, 5% NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.
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Purification: Crystallize the crude product from methylene chloride and hexane to yield pure Z-Met-Gly-OEt as white crystals[3].
Logical workflow for the solution-phase synthesis of Z-Met-Gly-OEt using BDP.
Application 2: The Methionine Challenge in Catalytic Transfer Hydrogenation (CTH)
Standard hydrogenolysis (H₂ gas over Pd/C) of Z-groups fails for Methionine-containing peptides because the sulfur atom irreversibly binds to the palladium surface. To bypass this, researchers utilize 2 with hydrogen donors like formic acid[2]. Z-Met-Gly-OEt serves as the standard substrate to prove that a CTH system can effectively overcome sulfur poisoning.
Protocol 2: Deprotection via Catalytic Transfer Hydrogenation
Objective: Quantitatively remove the Z-group to yield H-Met-Gly-OEt without catalyst deactivation.
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Preparation: Dissolve Z-Met-Gly-OEt in a 10% solution of acetic acid or methanol.
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Catalyst Addition: Add Palladium black (Pd black) rather than standard Pd/C. Pd black provides a highly active, un-supported surface area that is more resistant to complete sulfur passivation[2].
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Hydrogen Donor: Add an excess of 98-100% Formic Acid (HCOOH). Formic acid acts as the in situ hydrogen source.
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Reaction: Heat the mixture to 65 °C. Monitor the reaction via TLC or HPLC. Complete deprotection is typically achieved within 15 to 60 minutes[2].
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Isolation: Filter the mixture through a Celite pad to remove the Pd black catalyst. Evaporate the filtrate to yield the formate salt of the free amine (H-Met-Gly-OEt·HCOOH)[2].
Mechanism of Catalytic Transfer Hydrogenation overcoming sulfur poisoning.
Application 3: Enzymatic Profiling and Protease Specificity
Beyond synthetic chemistry, Z-Met-Gly-OEt is utilized in biochemistry as a synthetic substrate to map the active sites of novel proteases. Because it lacks a bulky hydrophobic residue at the P1' position (occupied by Glycine), it is highly selective. For example, it has been employed as a substrate to test the specificity of 4[4]. By measuring the cleavage rate of the Met-Gly bond, researchers can determine the S1 and S1' subsite preferences of the enzyme under investigation.
References
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[1] Buy N-CBZ-MET-GLY ETHYL ESTER from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI. Echemi.com. 1
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[3] Benzotriazol-1-yl Diethyl Phosphate and Benzotriazol-1-yl Diphenyl Phosphate. New Convenient Reagents for the Peptide Synthesis. LookChem.3
